3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Description
3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a flavonoid glycoside characterized by a chromen-4-one (flavone) backbone substituted with a 4-methoxyphenyl group at position 3 and a glucosyl moiety at position 7. The glucosyl unit is derived from a β-D-glucopyranose sugar, as indicated by the stereochemical descriptors (2S,4R,5S) . Its molecular formula is C22H22O9, with a molecular weight of 446.4 g/mol. The compound’s InChIKey (MGJLSBDCWOSMHL-MIUGBVLSSA-N) confirms its unique stereochemistry and substitution pattern .
Flavonoid glycosides like this are often studied for their antioxidant, anti-inflammatory, and enzyme-modulating properties. The presence of the methoxy group at the 4-position of the phenyl ring and the glucosyl group at position 7 distinguishes it from related flavonoids, influencing both physicochemical properties (e.g., solubility, polarity) and biological interactions.
Properties
Molecular Formula |
C22H22O9 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3/t17?,19-,20-,21?,22-/m1/s1 |
InChI Key |
MGJLSBDCWOSMHL-UXICCRDHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Biological Activity
The compound 3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one , also known as MeO-Isoquercitrin, is a flavonoid derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Information
- Molecular Formula : C22H22O10
- Molecular Weight : 446.40 g/mol
- CAS Number : 200127-80-6
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H22O10 |
| Molecular Weight | 446.40 g/mol |
| CAS Number | 200127-80-6 |
| Purity | Not specified |
Antioxidant Activity
MeO-Isoquercitrin exhibits significant antioxidant properties. Flavonoids, including this compound, are known to scavenge free radicals and reduce oxidative stress. Studies indicate that MeO-Isoquercitrin enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting cells from oxidative damage .
Neuroprotective Effects
Research has demonstrated that MeO-Isoquercitrin promotes neuroplasticity and has neuroprotective effects. It enhances the proliferation of hippocampal neurons and increases levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and growth. The mechanism involves the activation of the cAMP response element-binding protein (CREB) pathway, leading to improved synaptogenesis .
Anti-inflammatory Properties
MeO-Isoquercitrin has shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like neurodegenerative diseases where inflammation plays a key role .
Antimicrobial Activity
Preliminary studies suggest that MeO-Isoquercitrin possesses antimicrobial properties against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli indicates potential applications in developing natural antimicrobial agents .
Case Study 1: Neuroprotection in Animal Models
A study involving mice treated with MeO-Isoquercitrin showed increased levels of BDNF and phosphorylated CREB in the hippocampus. These changes correlated with improved cognitive functions in behavioral tests, suggesting its potential as a therapeutic agent for cognitive disorders .
Case Study 2: Antioxidant Effects in Human Cells
In vitro experiments demonstrated that MeO-Isoquercitrin significantly reduced oxidative stress in human neuroblastoma cells. The compound decreased reactive oxygen species (ROS) levels and enhanced cell viability under oxidative conditions .
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Flavonoids like 3-(4-Methoxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .
2. Neuroprotective Effects
Research indicates that this compound may enhance neuroplasticity and protect neurons from damage. Flavonoids are known to promote synaptogenesis and neurogenesis while inhibiting oxidative stress . These properties make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory Properties
The compound has shown promise as an anti-inflammatory agent. It can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This characteristic is beneficial for conditions like arthritis and other inflammatory disorders .
Cancer Research
1. Chemotherapeutic Potential
Studies have indicated that flavonoids can serve as novel chemotherapeutic agents against various cancers. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis makes it a valuable candidate for further research in cancer therapy .
2. Mechanisms of Action
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth by blocking angiogenesis.
- Modulation of cell cycle progression.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Glycosylation Position: The target compound’s glucosyl group at position 7 contrasts with Astragalin (position 3) and hesperidin (position 7 but with a disaccharide). Glycosylation at position 7 may enhance water solubility compared to non-glycosylated analogs .
Core Structure: Unlike hesperidin (a flavanone with a saturated C-ring), the target compound retains the flavone backbone (unsaturated C-ring), which is associated with stronger antioxidant activity .
Physicochemical Properties
Table 2: Charge and Solubility Parameters
Key Observations :
- The target compound’s moderate solubility (0.15 mg/mL) arises from a balance between its glucosyl group (polar) and 4-methoxyphenyl (nonpolar).
- Astragalin’s higher solubility is attributed to its additional hydroxyl groups and glucosyl unit at position 3 .
- Hesperidin’s low solubility is due to its bulky disaccharide and flavanone core .
Preparation Methods
Formation of the Chromen-4-one Core
The chromen-4-one scaffold is synthesized via cyclization of 2-hydroxychalcone derivatives under acidic or basic conditions. A typical protocol involves refluxing 2-hydroxyacetophenone with substituted benzaldehydes in ethanolic NaOH, followed by acid-catalyzed cyclization with HCl to yield the flavone backbone. For the target compound, 4-methoxybenzaldehyde is condensed with 2-hydroxyacetophenone to form 3-(4-methoxyphenyl)chromen-4-one. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with the methoxy group occupying the para position on the B-ring.
Reaction Conditions:
Glycosylation of the Chromen-4-one Core
The stereospecific attachment of the (2S,4R,5S)-trihydroxyoxane moiety to the chromen-4-one at the 7-position requires precise glycosylation strategies. Koenigs–Knorr methodology using glycosyl bromides as donors and silver oxide (Ag₂O) as a catalyst achieves β-selective glycosylation.
Procedure:
-
Glycosyl Donor Preparation:
-
Glycosylation Reaction:
Key Challenge:
Phenolic hydroxyl groups at the 7-position exhibit low nucleophilicity, necessitating polar aprotic solvents (e.g., quinoline) to enhance reactivity.
Deprotection and Final Product Isolation
Post-glycosylation, acetyl protecting groups on the sugar moiety are removed via Zemplén deacetylation using sodium methoxide (NaOMe) in methanol.
Deprotection Conditions:
Final Purification:
-
Method: Reverse-phase HPLC (C18 column) with acetonitrile/water gradient
Biosynthetic Pathways
Phenylpropanoid and Flavonoid Pathways
In plants, the chromen-4-one core is biosynthesized via the phenylpropanoid pathway:
Enzymatic Glycosylation
Glycosyltransferases (GTs) mediate the attachment of UDP-activated sugars to the flavonoid aglycone. For the target compound, a GT specific to the 7-hydroxyl position of chromen-4-one transfers the oxane moiety from UDP-glucose.
Key Enzymes:
-
UGT78D1: A flavonoid 7-O-glucosyltransferase isolated from Arabidopsis thaliana.
-
UGT73B4: Promotes β-1,2-glycosidic linkages in triterpene glycosides, with potential applicability to flavonoid glycosylation.
Comparative Analysis of Synthetic and Biosynthetic Methods
| Parameter | Chemical Synthesis | Biosynthesis |
|---|---|---|
| Yield | 58–63% (glycosylation) | <5% (in planta) |
| Stereoselectivity | β:α = 9:1 | >99% β |
| Scalability | Kilogram-scale feasible | Limited to milligram |
| Cost | High (Ag₂O, catalysts) | Low (enzymatic) |
Chemical synthesis offers scalability but struggles with stereochemical purity, whereas biosynthesis achieves perfect regioselectivity at the expense of yield.
Industrial Production Considerations
Continuous-Flow Synthesis
Microreactor systems enhance glycosylation efficiency by improving heat/mass transfer:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
